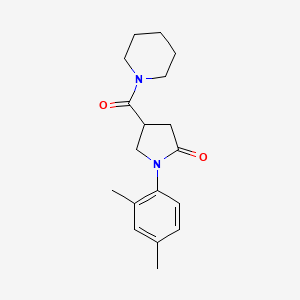
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone
描述
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone, also known as DMPP, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and toxicology. In
作用机制
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone acts as an agonist for nAChRs, which are ligand-gated ion channels that are widely distributed throughout the nervous system. When 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone binds to these receptors, it causes them to open and allow the influx of positively charged ions, which results in depolarization of the postsynaptic membrane. This depolarization can lead to the release of neurotransmitters, which can then activate downstream signaling pathways.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in animal models, as well as to have anxiolytic and antidepressant effects. 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has also been shown to have anti-inflammatory effects, which may make it a promising therapeutic agent for conditions such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the major advantages of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone is its high affinity for nAChRs, which makes it a valuable tool for studying the function of these receptors. However, one limitation of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone is that it can be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone research. One area of interest is the potential therapeutic uses of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is interest in exploring the effects of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Finally, there is interest in developing new analogs of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone that may have improved pharmacological properties.
科学研究应用
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been used in various scientific research studies due to its unique properties. It has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs) in the brain, which makes it a valuable tool for studying the function of these receptors. 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has also been used in studies investigating the effects of nAChRs on learning and memory, as well as in studies exploring the potential therapeutic effects of nAChR agonists on neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-6-7-16(14(2)10-13)20-12-15(11-17(20)21)18(22)19-8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRMJBCAHUOEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(benzylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4748463.png)
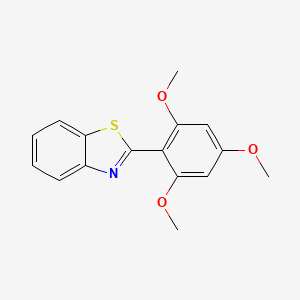
![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine hydrobromide](/img/structure/B4748477.png)
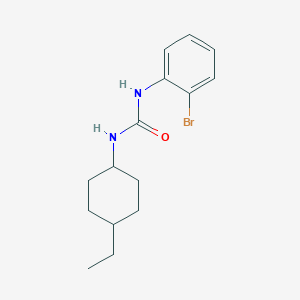
![3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748490.png)
![4-{5-bromo-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4748500.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)


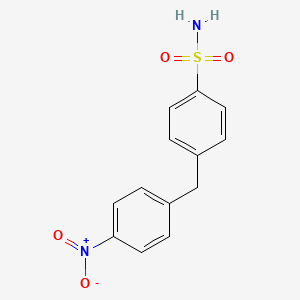
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)
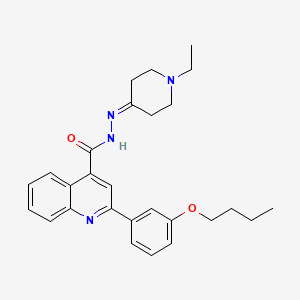
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)
![3-({5-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4748573.png)